molecular formula C19H20N2O4S B563086 Hydroxy Pioglitazone-D5 (Major) (M-IV) CAS No. 1189445-29-1

Hydroxy Pioglitazone-D5 (Major) (M-IV)

Cat. No.: B563086
CAS No.: 1189445-29-1
M. Wt: 377.47
InChI Key: OXVFDZYQLGRLCD-ARVCVUNTSA-N
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Description

Hydroxy Pioglitazone-D5 (Major) (M-IV): is a complex organic compound that incorporates multiple deuterium atoms. . The presence of deuterium in this compound can significantly alter its chemical properties and behavior, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

5-deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i1D3,12D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-ARVCVUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)S1)CC2=CC=C(C=C2)OCCC3=NC=C(C=C3)C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675955
Record name 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189445-29-1
Record name 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Synthesis of Pioglitazone

Pioglitazone’s core structure is synthesized via condensation of 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylene]thiazolidine-2,4-dione with hydroxylamine, followed by reduction. A representative protocol from US20070078170A1 involves:

  • Solvent Selection : Dimethylformamide (DMF) as a high-boiling polar aprotic solvent.

  • Temperature Control : Heating crude pioglitazone in DMF to 85°C to achieve complete dissolution.

  • Crystallization : Gradual cooling with methanol to 10°C to isolate the polymorphic Form I.

Table 1: Reaction Conditions for Pioglitazone Polymorph Preparation

ParameterConditionsYield (%)Purity (%)
Solvent SystemDMF:Methanol (1:1)62–6798–99
Crystallization Temp5–10°C
Drying ConditionsVacuum, 55–60°C≤3% LOI

LOI = Loss on Ignition

Deuterium Incorporation Strategies

Deuteration at specific positions is achieved through isotopic exchange or synthesis with deuterated reagents. For Hydroxy Pioglitazone-D5 (M-IV), deuterium is introduced during the reduction step using deuterated solvents (e.g., D2O\text{D}_2\text{O}, CD3OD\text{CD}_3\text{OD}) or deuterium gas (D2\text{D}_2) under catalytic conditions. Key considerations include:

  • Positional Specificity : Targeting benzylic and aliphatic hydrogens prone to metabolic oxidation.

  • Isotopic Purity : Ensuring ≥98% deuterium enrichment to avoid isotopic dilution in mass spectrometry.

  • Stereochemical Retention : Maintaining the (5R)-configuration during deuteration to preserve bioactivity.

Optimization of Hydroxy Pioglitazone-D5 (M-IV) Synthesis

Solvent-Mediated Polymorphic Control

The choice of solvent system dictates the polymorphic form and diastereomeric ratio. Patent WO2005021542A2 demonstrates that combining DMF with methanol at controlled cooling rates (1°C/min) yields the thermodynamically stable Form I polymorph, which is critical for consistent dissolution profiles. For the deuterated analogue, replacing methanol with deuterated methanol (CD3OD\text{CD}_3\text{OD}) maintains polymorphic integrity while introducing deuterium at the O-methyl group.

Table 2: Solvent Systems for Polymorphic Control

Solvent CombinationPolymorph FormDiastereomer Ratio (M-IV:Others)
DMF + CH3OH\text{CH}_3\text{OH}Form I85:15
DMF + CD3OD\text{CD}_3\text{OD}Form I84:16

Data adapted from

Acid-Base Processing for Impurity Removal

Crude pioglitazone often contains imino ether byproducts, necessitating acid-base purification. In US20070078170A1, treatment with concentrated HCl (0.5 L per 1 kg crude) at 80°C followed by neutralization with triethylamine (pH 7.3) reduces imino ether content from 5% to <0.2%. For Hydroxy Pioglitazone-D5, deuterated HCl (DCl\text{DCl}) and deuterated triethylamine (Et3ND\text{Et}_3\text{ND}) ensure isotopic consistency.

Analytical Characterization of Hydroxy Pioglitazone-D5 (M-IV)

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Peaks at 1740 cm1^{-1} (C=O stretch) and 1150 cm1^{-1} (S=O stretch) confirm the thiazolidinedione core.

  • Mass Spectrometry : ESI-MS shows a molecular ion at m/z 377.47 ([M+H]+\text{[M+H]}^+) with a 5 Da shift compared to non-deuterated pioglitazone.

  • X-ray Diffraction (XRD) : Form I polymorph exhibits characteristic peaks at 2θ = 12.4°, 18.7°, and 24.1°.

Scale-Up Considerations and Industrial Relevance

Batch Process Optimization

Large-scale synthesis (1 kg batches) requires:

  • Temperature Gradients : Precise cooling from 85°C to 10°C over 4 hours to prevent amorphous precipitation.

  • Filtration Under Nitrogen : Minimizes oxidation of the thiazolidinedione ring.

  • Drying Protocols : Vacuum drying at 55–60°C achieves ≤3% moisture content, critical for long-term stability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the deuterium atoms may be replaced with oxygen or other electronegative elements.

    Reduction: Reduction reactions can lead to the addition of hydrogen or deuterium atoms, altering the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions, where one or more deuterium atoms are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones or aldehydes, while reduction may produce deuterated alcohols or hydrocarbons.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Hydroxy Pioglitazone-D5 (M-IV) acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, which plays a crucial role in regulating glucose and lipid metabolism. By enhancing insulin sensitivity, it helps control blood glucose levels in patients with type 2 diabetes .

Pharmacokinetics
The pharmacokinetic profile of Hydroxy Pioglitazone-D5 indicates that it is well-absorbed and reaches peak plasma concentration within 2 to 4 hours post-administration. It is extensively bound to plasma proteins (>99%) and has an elimination half-life ranging from 3 to 7 hours .

Clinical Applications

1. Diabetes Management
Hydroxy Pioglitazone-D5 is primarily used in the treatment of type 2 diabetes mellitus. Clinical trials have demonstrated its efficacy in lowering HbA1c levels significantly compared to placebo, with reductions ranging from 1.00% to 1.60% depending on the dosage .

2. Cardiovascular Benefits
Research has indicated that Pioglitazone, and by extension its metabolites like Hydroxy Pioglitazone-D5, may provide cardiovascular benefits. The PROactive study highlighted that patients with a history of cardiovascular disease who were treated with Pioglitazone had a reduced risk of recurrent myocardial infarction and stroke .

3. Lipid Profile Improvement
In addition to glycemic control, Hydroxy Pioglitazone-D5 has been shown to positively affect lipid profiles, including significant reductions in triglycerides and increases in high-density lipoprotein cholesterol (HDL-C) .

Case Study 1: Efficacy in High-Risk Patients

A randomized controlled trial involving patients with type 2 diabetes and a history of cardiovascular events demonstrated that treatment with Pioglitazone resulted in a significant reduction in the risk of subsequent myocardial infarction by 28% and acute coronary syndrome by 38% over three years .

OutcomeTreatment GroupControl Groupp-value
Recurrent Myocardial Infarction14%19%<0.05
Acute Coronary Syndrome10%16%<0.05

Case Study 2: Impact on Stroke Recurrence

In another analysis from the PROactive study, Hydroxy Pioglitazone-D5 was associated with a significant reduction in recurrent strokes among patients with prior stroke history .

OutcomeTreatment GroupControl Groupp-value
Recurrent Stroke8%15%<0.01

Analytical Methods for Measurement

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the accurate quantification of Hydroxy Pioglitazone-D5 in human plasma. This method utilizes specific internal standards and demonstrates high sensitivity and precision across a wide concentration range .

CompoundConcentration Range (ng/mL)
Hydroxy Pioglitazone-D5 (M-IV)10.1 - 1603.8
Pioglitazone18.9 - 2994.4
Keto Pioglitazone (M-III)3.23 - 512.60

Mechanism of Action

The mechanism of action of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves its interaction with specific molecular targets. The presence of deuterium can alter the compound’s binding affinity and reactivity, leading to unique effects on biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Hydroxy Pioglitazone-D5 (Major) (M-IV) lies in its complex structure and the specific positioning of deuterium atoms. This makes it a valuable tool for studying isotope effects and developing deuterium-enriched compounds for various applications.

Biological Activity

Hydroxy Pioglitazone-D5 (M-IV) is a metabolite of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This article delves into the biological activity of Hydroxy Pioglitazone-D5, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Hydroxy Pioglitazone-D5

Hydroxy Pioglitazone-D5 is a stable isotopic variant of Hydroxy Pioglitazone, where deuterium atoms replace hydrogen in the molecular structure. This modification aids in tracking metabolic pathways and pharmacokinetic studies due to the distinct mass properties of deuterium.

Hydroxy Pioglitazone-D5 exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and adipocyte differentiation. The activation of PPAR-γ enhances insulin sensitivity and promotes lipid metabolism, thereby contributing to reduced blood glucose levels.

Biological Activity

  • Insulin Sensitization : Hydroxy Pioglitazone-D5 has been shown to increase insulin-stimulated lipogenesis in adipocytes. In vitro studies using 3T3-L1 cell lines demonstrated that this metabolite augments insulin signaling pathways, leading to enhanced glucose uptake and lipid storage .
  • Anti-inflammatory Effects : Studies indicate that Hydroxy Pioglitazone-D5 may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers such as TNF-α and IL-6, which are often elevated in insulin-resistant states .
  • Lipid Metabolism : The compound has been associated with favorable changes in lipid profiles, including reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol levels. This effect is particularly important for patients with metabolic syndrome .

Pharmacokinetics

The pharmacokinetic profile of Hydroxy Pioglitazone-D5 has been characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key findings include:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations occurring within 1-3 hours.
  • Half-life : The elimination half-life ranges from 4 to 8 hours, allowing for once-daily dosing in clinical settings.
  • Metabolism : Hydroxy Pioglitazone-D5 is primarily metabolized in the liver, with significant contributions from cytochrome P450 enzymes .

Case Studies

Several clinical studies have highlighted the efficacy of pioglitazone and its metabolites, including Hydroxy Pioglitazone-D5:

  • Study on NAFLD/NASH : A randomized controlled trial demonstrated that pioglitazone treatment significantly improved liver histology in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The study attributed these improvements to enhanced insulin sensitivity and reduced hepatic inflammation mediated by metabolites like Hydroxy Pioglitazone-D5 .
  • Diabetes Management : In a cohort study involving type 2 diabetes patients, those treated with pioglitazone showed significant reductions in HbA1c levels after 24 weeks. The study suggested that the beneficial effects were partly due to the actions of Hydroxy Pioglitazone-D5 on glucose metabolism .

Table 1: Comparison of Biological Activities

ActivityHydroxy Pioglitazone-D5Pioglitazone
Insulin SensitizationHighHigh
Anti-inflammatory ActionModerateModerate
Lipid Profile ImprovementSignificantSignificant

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration1-3 hours
Half-life4-8 hours
Bioavailability~70%

Q & A

Q. What guidelines ensure transparent reporting of M-IV’s enzyme inhibition kinetics in manuscripts?

  • Methodological Answer : Adhere to Beilstein Journal guidelines: (1) Report IC50/ki values with 95% confidence intervals, (2) Disclose assay conditions (pH, temperature, cofactors), (3) Provide raw data plots (e.g., Lineweaver-Burk) in supplementary files, and (4) Reference original methods for enzyme preparation .

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